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3-tert-Butyl-4-methoxyphenol

Anti-lipid-oxidation Fish oil emulsion model Synthetic antioxidants

Lipid oxidation compromises shelf-life and quality of polyunsaturated fatty acid-rich products. 3-tert-Butyl-4-methoxyphenol (CAS 88-32-4), the primary isomer of BHA (E 320), offers superior anti-lipid-oxidation capability vs. BHT, TBHQ, and PG in fish oil emulsion models. • Demonstrated highest antioxidant efficacy in lipid-rich systems despite lowest total phenolic content. • Proven synergistic regeneration by BHT for sustained carry-through stability in baked goods. • Ethanol-based delivery maximizes protection in meat and seafood. Reliable supply for nutritional, pharmaceutical, and cosmetic applications.

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
CAS No. 88-32-4
Cat. No. B1682940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-tert-Butyl-4-methoxyphenol
CAS88-32-4
Synonyms2-BHA
2-tert-butyl-4-hydroxyanisole
Molecular FormulaC11H16O2
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=CC(=C1)O)OC
InChIInChI=1S/C11H16O2/c1-11(2,3)9-7-8(12)5-6-10(9)13-4/h5-7,12H,1-4H3
InChIKeyIMOYOUMVYICGCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BHA (E 320): Chemical Identity and Antioxidant Function


3-tert-Butyl-4-methoxyphenol (CAS 88-32-4), the primary isomer of butylated hydroxyanisole (BHA), is a synthetic phenolic antioxidant authorized as a food additive (E 320) in the European Union [1]. Commercially, BHA consists of a mixture of two isomeric organic compounds, 2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole, with the 3-isomer typically comprising 90% of the mixture [2]. Its antioxidant mechanism involves donating a labile hydrogen atom to oxygen radicals derived from fatty acids and other sources, leaving an oxidized phenolic ion stabilized by the inherent resonance of the benzene ring [3]. This compound is widely used as a preservative in food, food packaging, animal feed, cosmetics, pharmaceuticals, rubber, and petroleum products [2].

Isomer Profile 3-tert-Butyl-4-methoxyphenol is the primary isomer, typically ~90% of commercial BHA
Antioxidant Mechanism Phenolic hydrogen atom transfer to lipid radicals; resonance-stabilized phenoxyl ion
Application Breadth Compatible with food, feed, cosmetic, pharmaceutical, rubber, and petroleum matrices

BHA vs. BHT, TBHQ, and Propyl Gallate


Phenolic antioxidants are not functionally interchangeable due to critical differences in thermal stability, substrate-specific efficacy, and synergistic behavior. While BHT and TBHQ demonstrate superior thermal resistance up to 175°C with only 25–30% inactivation, BHA undergoes 70% inactivation at 150°C [1]. Conversely, in lipid-rich systems, BHA exhibits the greatest anti-lipid-oxidation capability among common synthetic antioxidants, outperforming TBHQ and PG despite having the lowest total phenolic content [2]. Furthermore, BHA demonstrates distinct synergistic mechanisms: competitive antioxidation with BHT through regeneration of BHA by BHT, versus protective antioxidation with TBHQ or PG [3]. These performance divergences across temperature, substrate type, and combination partners preclude simple substitution without compromising oxidative stability in specific applications.

BHT
Thermal stability profiles differ: BHA inactivates more at high temperatures; synergistic regeneration may not be assumed in all formulations.
TBHQ
Reported lower anti-lipid-oxidation ranking; higher thermal resistance; synergy mechanism is protective rather than regenerative.
Propyl Gallate
Carry-through stability in baked matrices differs; solvent-polarity sensitivity may not match; synergy is protective, not regenerative.

Comparative Evidence: BHA vs. BHT, TBHQ, and Propyl Gallate


Anti-Lipid-Oxidation Performance

In a fish oil emulsion model designed to imitate human serum environment, BHA exhibited the greatest anti-lipid-oxidation capability among all synthetic phenolic antioxidants tested, despite possessing the lowest total phenolic content. This contrasts sharply with propyl gallate (PG), tert-butylhydroquinone (TBHQ), and butylated hydroxytoluene (BHT), all of which demonstrated significantly lower anti-lipid-oxidation performance [1].

Anti-lipid-oxidation
Head-to-head
Reported highest anti-lipid-oxidation capability among synthetic antioxidants tested; BHA ranked above TBHQ, PG, BHT.
Supports selection for lipid-rich emulsion stabilization.
Fish oil emulsion model; qualitative superiority observed, fold-differences not quantified.
Anti-lipid-oxidation Fish oil emulsion model Synthetic antioxidants

Thermal Stability vs. BHT and TBHQ

Thermal stability assessment via the Rancimat test after heating at 100–200°C revealed marked differences among synthetic antioxidants. BHT and TBHQ maintained effectiveness up to 175°C, exhibiting only 25–30% inactivation. In contrast, BHA was inactivated by 70% at 150°C, and ethoxyquin (EQ) by 60% at the same temperature [1].

Thermal Stability
Head-to-head
BHA: 70% inactivation at 150°C. BHT/TBHQ: 25–30% inactivation up to 175°C. BHA inactivates ~2.3–2.8× faster.
Indicates limited suitability for high-temperature processing.
Rancimat induction period after heating 100–200°C; sardine oil matrix.
Thermal stability Rancimat test High-temperature processing

Synergistic Mechanisms with BHT, TBHQ, and Propyl Gallate

In an AAPH oxidizing system, BHA demonstrated synergistic antioxidation with BHT, TBHQ, and PG, but through distinct mechanisms. The BHA–BHT synergy was attributed to regeneration of BHA by BHT (competitive antioxidation), with transformation products (dimers) contributing <0.6% to the effect. In contrast, BHA–TBHQ and BHA–PG synergies involved protective antioxidation, where TBHQ or PG protected BHA from degradation. For BHA–PG, transformation products (dimers) contributed <7% [1].

Synergy Mechanism
Head-to-head
BHA–BHT: competitive antioxidation (BHA regenerated by BHT). BHA–TBHQ/PG: protective antioxidation (BHA protected).
Informs rational antioxidant blend design.
AAPH oxidizing system; HPLC and LC-MS/GC-MS monitoring.
Synergistic antioxidation Mechanistic differentiation Antioxidant combinations

Carry-Through Stability in Lard

In comparative testing of phenolic antioxidants in lard, the mixture of BHA and BHT produced the best carry-through stability, particularly when higher temperatures were used during processing. In contrast, propyl gallate alone produced the best Active Oxygen Method (AOM) stability in lard, while BHA synergized with propyl gallate to produce the best all-around antioxidant performance [1].

Carry-Through Stability
Head-to-head
BHA–BHT mixture reported highest carry-through stability in lard at elevated temperatures; PG alone best AOM stability.
Supports bake-stable antioxidant formulations.
Edible animal fat (lard) system; comparative combination testing.
Carry-through stability Edible animal fats Baked goods

Antioxidant Potential Ranking

Computational analysis of bond dissociation enthalpy (BDE), ionization potential (IP), proton dissociation enthalpy (PDE), proton affinity (PA), and electron transfer enthalpy (ETE) values for each potential hydrogen donor site yielded a ranking of antioxidant potential: BHT > BHA ≈ TBHQ > curcumin A > curcumin D. BHT exhibited the lowest BDE, indicating the highest hydrogen atom transfer (HAT) efficiency [1].

Radical Scavenging Rank
Reported
Computed ranking: BHT > BHA ≈ TBHQ > curcumin. BHA antioxidant potential approximately equivalent to TBHQ.
Context for selecting based on intrinsic radical-scavenging efficiency.
Computational study; bond dissociation enthalpy criteria.
Bond dissociation enthalpy Computational chemistry Radical scavenging

Solvent Polarity Effect in Muscle Foods

In a lean muscle–canola oil model system and herring muscle, the oxidative stability provided by BHA was influenced by the dielectric constant of the carrier solvent. BHA was more effective as an antioxidant when added in the polar solvent ethanol (dielectric constant ε = 24) compared to the non-polar oil solvent (ε = 2). In contrast, the efficacy of propyl gallate and δ-tocopherol was not affected by solvent polarity [1].

Solvent Polarity Effect
Head-to-head
BHA more effective in polar solvent (ethanol, ε=24) than in non-polar oil (ε=2); PG and δ-tocopherol unaffected.
Guides carrier solvent choice for muscle food applications.
Lean muscle–canola oil model; TBARS and sensory analysis.
Solvent dielectric constant Muscle food oxidation Carrier solvent selection

BHA Application Scenarios


Lipid Emulsion Stabilization

Based on BHA's demonstrated superiority in anti-lipid-oxidation capability in fish oil emulsion models [1], it is the preferred synthetic antioxidant for formulations requiring protection of polyunsaturated fatty acids against oxidative rancidity under ambient or refrigerated storage conditions. This includes nutritional supplements, infant formulas, and lipid-based pharmaceutical delivery systems where thermal stress is minimal but lipid oxidation poses a significant quality concern.

Synergistic Blends for Baked Goods

The BHA–BHT mixture, which exhibited the best carry-through stability in lard at elevated temperatures [2], is the evidence-based choice for baked goods and fried snacks where antioxidant activity must survive thermal processing. This combination leverages the mechanistic synergy where BHT regenerates BHA through competitive antioxidation [3], ensuring sustained protection against rancidity throughout the product's shelf life.

Muscle Food Preservation

For meat, poultry, and seafood products, BHA's demonstrated enhanced efficacy when delivered in a polar solvent (ethanol) [4] should inform application protocols. Incorporating BHA via an ethanol-based marinade or brine maximizes its antioxidant protection in lean muscle tissue, unlike other antioxidants that show no solvent-polarity dependence.

Polymer and Petroleum Applications

Computational ranking indicates BHA's antioxidant potential is approximately equivalent to TBHQ but lower than BHT [5]. For polymer stabilization and petroleum product preservation where cost, regulatory acceptance, or specific compatibility factors outweigh the need for maximal radical scavenging efficiency, BHA represents a viable alternative with well-characterized safety profiles and established industrial use.

Application
Selection Property
Validation Focus
Lipid emulsion preservation
High anti-lipid-oxidation capability
Emulsion oxidative stability testing
Baked goods & fried snacks
Carry-through thermal stability with BHT synergy
Shelf-life oxidative stability under processing heat
Muscle food preservation
Enhanced efficacy in polar carrier solvent
Solvent polarity effect on antioxidant performance
Polymer & petroleum stabilization
Reported antioxidant potential similar to TBHQ
Compatibility and cost-effectiveness evaluation

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